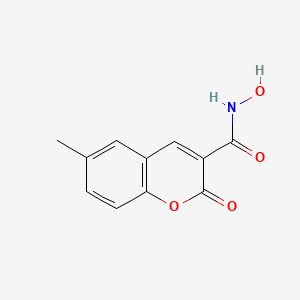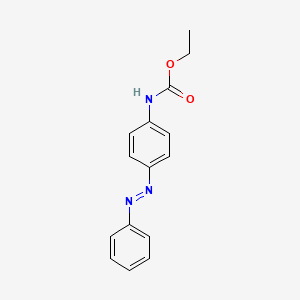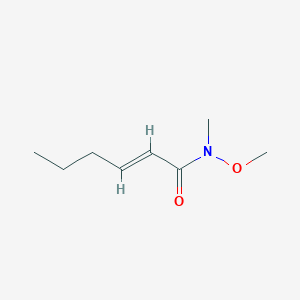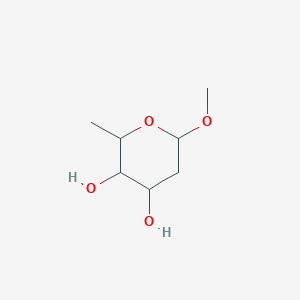![molecular formula C15H14N2O4 B14146938 2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] CAS No. 88768-56-3](/img/structure/B14146938.png)
2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] is a chemical compound characterized by the presence of two furan rings connected by a propane-2,2-diyl bridge, each furan ring bearing an isocyanatomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] typically involves the reaction of 2,2’-(Propane-2,2-diyl)bis[5-(hydroxymethyl)furan] with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, to form corresponding adducts.
Polymerization: The compound can be used as a monomer in the production of polyurethanes or other polymers.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate the reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials for medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Propane-2,2-diyl)bis[5-(hydroxymethyl)furan]: A precursor in the synthesis of the target compound.
2,2’-(Propane-2,2-diyl)bis[5-(methoxy)furan]: Similar structure but with methoxy groups instead of isocyanate groups.
Uniqueness
2,2’-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan] is unique due to the presence of isocyanate groups, which impart high reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and polymers with specific properties.
Eigenschaften
CAS-Nummer |
88768-56-3 |
|---|---|
Molekularformel |
C15H14N2O4 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
2-(isocyanatomethyl)-5-[2-[5-(isocyanatomethyl)furan-2-yl]propan-2-yl]furan |
InChI |
InChI=1S/C15H14N2O4/c1-15(2,13-5-3-11(20-13)7-16-9-18)14-6-4-12(21-14)8-17-10-19/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
ODCDLJJEBDKLSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(O1)CN=C=O)C2=CC=C(O2)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)


![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)

![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

